3-(tert-Butyl)-4'-methyl-[1,1'-biphenyl]-4-ol

Catalog No.
S16009584
CAS No.
M.F
C17H20O
M. Wt
240.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(tert-Butyl)-4'-methyl-[1,1'-biphenyl]-4-ol

Product Name

3-(tert-Butyl)-4'-methyl-[1,1'-biphenyl]-4-ol

IUPAC Name

2-tert-butyl-4-(4-methylphenyl)phenol

Molecular Formula

C17H20O

Molecular Weight

240.34 g/mol

InChI

InChI=1S/C17H20O/c1-12-5-7-13(8-6-12)14-9-10-16(18)15(11-14)17(2,3)4/h5-11,18H,1-4H3

InChI Key

MWXYQNUGONRDPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C(C)(C)C

3-(tert-Butyl)-4'-methyl-[1,1'-biphenyl]-4-ol is an organic compound characterized by a biphenyl structure with a tert-butyl group and a methyl group attached to the aromatic rings. The compound features a hydroxyl group at the para position of one of the phenyl rings. Its molecular formula is C15H18O, and it has a molecular weight of approximately 230.30 g/mol. The presence of bulky substituents like tert-butyl enhances its steric properties, influencing its reactivity and biological interactions.

Typical for phenolic compounds:

  • Oxidation: It can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction can convert the compound to more saturated derivatives, utilizing reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: Electrophilic aromatic substitution is common due to the presence of the hydroxyl group, which activates the aromatic ring. Reagents such as halogens or nitrating agents can be employed under acidic conditions.

Research indicates that compounds similar to 3-(tert-Butyl)-4'-methyl-[1,1'-biphenyl]-4-ol may exhibit various biological activities, including antioxidant properties and potential interactions with specific receptors in biological systems. The hydroxyl group can enhance its ability to donate hydrogen atoms, contributing to its antioxidant capacity.

Several methods exist for synthesizing 3-(tert-Butyl)-4'-methyl-[1,1'-biphenyl]-4-ol:

  • Suzuki-Miyaura Coupling: This method involves coupling aryl boronic acids with aryl halides in the presence of a palladium catalyst.
  • Direct Alkylation: A direct alkylation method can be employed where tert-butyl groups are introduced via Friedel-Crafts alkylation.
  • Hydroxylation: Hydroxylation can be achieved through various means, including the use of phenolic precursors and subsequent functionalization.

The compound has potential applications in various fields:

  • Pharmaceuticals: Its structural characteristics may allow it to interact with biological targets, making it a candidate for drug development.
  • Materials Science: Due to its unique properties, it could be used in the development of new materials with specific thermal or mechanical properties.
  • Chemical Intermediates: It may serve as an intermediate in the synthesis of more complex organic compounds.

Studies focusing on the interaction of 3-(tert-Butyl)-4'-methyl-[1,1'-biphenyl]-4-ol with biological receptors have shown promise in understanding its pharmacological potential. For instance, research into its affinity for sigma receptors suggests that it may modulate neurodegenerative pathways, potentially offering therapeutic benefits in neuroprotection.

Several compounds share structural similarities with 3-(tert-Butyl)-4'-methyl-[1,1'-biphenyl]-4-ol:

Compound NameStructural FeaturesUnique Characteristics
4-Methoxy-2-methyl-[1,1'-biphenyl]-4-olContains a methoxy group instead of tert-butylEnhanced solubility due to methoxy group
2-MethylbiphenylLacks hydroxyl and tert-butyl groupsMore hydrophobic due to absence of polar groups
4-HydroxybiphenylHydroxyl group instead of tert-butylDifferent reactivity due to lack of steric hindrance

Uniqueness

3-(tert-Butyl)-4'-methyl-[1,1'-biphenyl]-4-ol is unique due to its combination of a bulky tert-butyl group and a hydroxyl functional group on the biphenyl framework. This combination influences both its chemical reactivity and potential biological interactions significantly compared to similar compounds. The steric bulk provided by the tert-butyl group may enhance selectivity in reactions and interactions with biological targets.

XLogP3

5.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

240.151415257 g/mol

Monoisotopic Mass

240.151415257 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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